molecular formula C8H14N4O6 B8039365 Dimethyl butane-1,4-diylbis(nitrosocarbamate) CAS No. 40002-44-6

Dimethyl butane-1,4-diylbis(nitrosocarbamate)

Cat. No.: B8039365
CAS No.: 40002-44-6
M. Wt: 262.22 g/mol
InChI Key: WRWJIBVYXNQEGK-UHFFFAOYSA-N
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Description

Dimethyl butane-1,4-diylbis(nitrosocarbamate) is a chemical compound with the molecular formula C8H14N4O6. It contains two nitroso groups and two carbamate groups attached to a butane-1,4-diyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl butane-1,4-diylbis(nitrosocarbamate) typically involves the reaction of butane-1,4-diol with dimethyl carbamate and nitrosating agents under controlled conditions. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl butane-1,4-diylbis(nitrosocarbamate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophiles or electrophiles can be used to substitute functional groups on the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may be studied for its biological activity and potential use in drug development.

  • Medicine: It could be explored for its therapeutic properties and as a precursor for pharmaceuticals.

  • Industry: The compound may find applications in material science and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Dimethyl butane-1,4-diylbis(nitrosocarbamate) exerts its effects involves its interaction with molecular targets and pathways. The nitroso and carbamate groups may play a role in binding to specific enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Dimethyl butane-1,4-diylbis(carbamic acid)

  • Dimethyl butane-1,4-diylbis(nitrosoamide)

  • Dimethyl butane-1,4-diylbis(urea)

Properties

IUPAC Name

methyl N-[4-[methoxycarbonyl(nitroso)amino]butyl]-N-nitrosocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c1-17-7(13)11(9-15)5-3-4-6-12(10-16)8(14)18-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWJIBVYXNQEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CCCCN(C(=O)OC)N=O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300232
Record name dimethyl butane-1,4-diylbis(nitrosocarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40002-44-6
Record name NSC135449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl butane-1,4-diylbis(nitrosocarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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